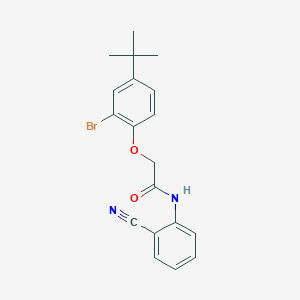![molecular formula C20H23N3O2S2 B4704814 ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate](/img/structure/B4704814.png)
ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate
Overview
Description
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate works by binding to the Bcl-2 family of proteins, which are involved in regulating apoptosis in cells. Specifically, this compound binds to the BH3 domain of Bcl-2 and related proteins, which prevents them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, but it has little effect on normal cells that do not overexpress Bcl-2. This selectivity makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to synergize with other chemotherapy drugs, making it a potential component of combination therapy regimens.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its mechanism of action and potential therapeutic applications. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has low oral bioavailability, which limits its potential use as a therapeutic agent.
Future Directions
There are several potential future directions for research on ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate. One area of interest is the development of more potent and selective inhibitors of Bcl-2 and related proteins. Additionally, there is ongoing research on the use of this compound in combination with other chemotherapy drugs, as well as its potential use in combination with immunotherapy. Finally, there is interest in exploring the use of this compound in the treatment of other diseases beyond cancer, such as autoimmune disorders and neurodegenerative diseases.
Scientific Research Applications
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate has been extensively studied for its potential use in cancer therapy. It works by inhibiting the function of B-cell lymphoma 2 (Bcl-2) and related proteins, which are involved in regulating programmed cell death (apoptosis) in cells. This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
ethyl 4-(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-25-16(24)10-7-11-26-20-22-18(21)17-13(2)15(27-19(17)23-20)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAQULCEXETJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC(=C2C(=C(SC2=N1)CC3=CC=CC=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4704732.png)

![1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4704753.png)

![N-(4-methoxybenzyl)-3-oxo-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B4704770.png)

![3-cyclopropyl-1-methyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4704793.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-N'-phenylthiourea](/img/structure/B4704799.png)
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B4704802.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4704824.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4704828.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4704831.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)